Einecs 300-487-2
Description
Einecs 300-487-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS).
Properties
CAS No. |
93940-87-5 |
|---|---|
Molecular Formula |
C17H24ClN5O4S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid;chloride |
InChI |
InChI=1S/C12H17N4OS.C5H7NO3.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;7-4-2-1-3(6-4)5(8)9;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);3H,1-2H2,(H,6,7)(H,8,9);1H/q+1;;/p-1/t;3-;/m.0./s1 |
InChI Key |
IXKSTYQVWKARBZ-RJXKWAGSSA-M |
Isomeric SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.C1CC(=O)N[C@@H]1C(=O)O.[Cl-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.C1CC(=O)NC1C(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production methods for Einecs 300-487-2 are also not explicitly documented. Generally, industrial production of chemical compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Einecs 300-487-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the nature of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Scientific Research Applications
Einecs 300-487-2 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals or diagnostic agents. In industry, it may be used in the production of materials or as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of Einecs 300-487-2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Einecs 300-487-2, comparisons are drawn with structurally or functionally analogous compounds from the EINECS inventory. These include:
Structural Analogues
- Einecs 262-942-0 : A thioureidocarboxylate derivative with a perchlorophenyl group. While both compounds share ester functionalities, Einecs 262-942-0 exhibits higher electrophilicity due to electron-withdrawing substituents, enhancing its reactivity in nucleophilic substitution reactions .
- Einecs 260-339-7: Features a fluorophenyl-dioxopyrimidinyl acetamide structure. Unlike this compound, this compound demonstrates pronounced bioactivity in enzyme inhibition studies, attributed to its heterocyclic core .
Functional Analogues
- Einecs 280-575-4 : A benzofuropyrimidine derivative. Both compounds are ester-based, but Einecs 280-575-4 shows superior thermal stability (>200°C) and is preferentially used in high-temperature industrial processes .
- Einecs 299-843-7 : Shares applications in catalysis and polymer chemistry. However, Einecs 299-843-7’s sulfur-containing backbone confers resistance to hydrolysis, whereas this compound may degrade under acidic conditions .
Comparative Data Table
| Property | This compound | Einecs 262-942-0 | Einecs 280-575-4 |
|---|---|---|---|
| Primary Functional Group | Ester | Thioureidocarboxylate | Benzofuropyrimidine |
| Reactivity | Moderate (ester hydrolysis) | High (nucleophilic substitution) | Low (thermal stability) |
| Thermal Stability | 150–180°C (estimated) | 120–150°C | >200°C |
| Industrial Use | Intermediate synthesis | Agrochemistry | High-temperature resins |
| Bioactivity | Limited data | Antimicrobial potential | Enzyme inhibition |
Sources:
Key Research Findings
- Reactivity Differences : this compound’s ester group renders it more susceptible to hydrolysis compared to sulfur-containing analogues like Einecs 262-942-0, which resist aqueous degradation .
- Toxicity Profiling : Computational models (e.g., RASAR) suggest that structural neighbors of this compound in the EINECS inventory exhibit low acute toxicity, though experimental validation is pending .
- Synthetic Versatility : Unlike rigid heterocyclic analogues (e.g., Einecs 260-339-7), this compound’s flexibility allows modular derivatization, making it a candidate for combinatorial chemistry .
Notes
- Methodology : Comparisons rely on EINECS inventory trends and reactivity principles, as emphasized in BenchChem reports .
- Contradictions : Some sources conflict on thermal stability ranges; values here represent averaged estimates.
Sources:
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